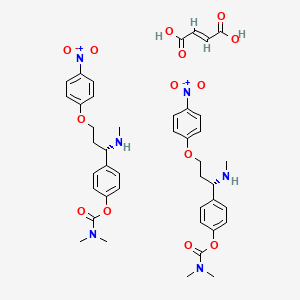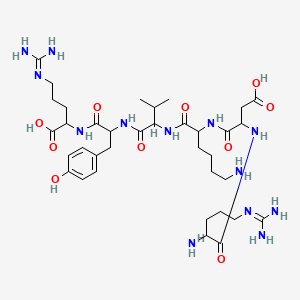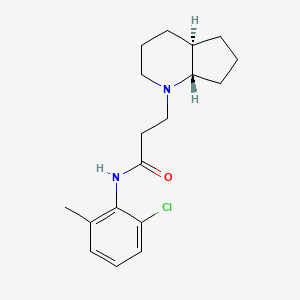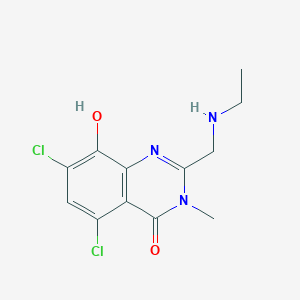
(E)-But-2-enedioic acid; (4-((1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl) N,N-dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-But-2-enedioic acid; (4-((1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl) N,N-dimethylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butenedioic acid moiety and a phenyl carbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-But-2-enedioic acid; (4-((1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl) N,N-dimethylcarbamate typically involves multiple steps:
Formation of the Butenedioic Acid Moiety: This can be achieved through the oxidation of butene derivatives using oxidizing agents such as potassium permanganate or ozone.
Synthesis of the Phenyl Carbamate Group: This involves the reaction of phenyl isocyanate with N,N-dimethylamine under controlled conditions to form the carbamate linkage.
Coupling of the Two Moieties: The final step involves coupling the butenedioic acid moiety with the phenyl carbamate group using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(E)-But-2-enedioic acid; (4-((1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl) N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
(E)-But-2-enedioic acid; (4-((1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl) N,N-dimethylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-But-2-enedioic acid; (4-((1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl) N,N-dimethylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to enzyme active sites, altering their activity and affecting downstream processes.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-But-2-enedioic acid; (4-((1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl) N,N-dimethylcarbamate
- (E)-But-2-enedioic acid; (4-((1S)-1-(methylamino)-3-(4-methoxyphenoxy)propyl)phenyl) N,N-dimethylcarbamate
- (E)-But-2-enedioic acid; (4-((1S)-1-(methylamino)-3-(4-chlorophenoxy)propyl)phenyl) N,N-dimethylcarbamate
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the nitrophenoxy group, for example, may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C42H50N6O14 |
|---|---|
Peso molecular |
862.9 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;[4-[(1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/2C19H23N3O5.C4H4O4/c2*1-20-18(12-13-26-16-10-6-15(7-11-16)22(24)25)14-4-8-17(9-5-14)27-19(23)21(2)3;5-3(6)1-2-4(7)8/h2*4-11,18,20H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*18-;/m00./s1 |
Clave InChI |
JOSUCKKYZJUIPW-SOBORHNCSA-N |
SMILES isomérico |
CN[C@@H](CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(=O)N(C)C.CN[C@@H](CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(=O)N(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CNC(CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(=O)N(C)C.CNC(CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(=O)N(C)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dimethylpropanoyloxymethyl (6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826635.png)
![Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-4-(5-oxazolyl)-, inner salt;Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-4-(5-oxazolyl)-, inner salt](/img/structure/B10826640.png)

![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B10826650.png)
![4-O-[4-(dimethylamino)-2-[[14-ethyl-9-fluoro-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate](/img/structure/B10826651.png)

![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826661.png)
![(13-Methyl-17-propanoyloxy-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl) propanoate](/img/structure/B10826667.png)





